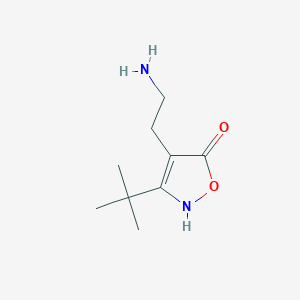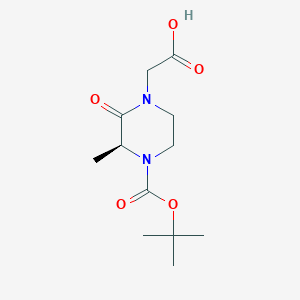
4-Benciloxibencil alcohol
Descripción general
Descripción
4-Benzyloxybenzyl alcohol is an organic compound with the molecular formula C14H14O2. It is characterized by a benzyl group attached to a benzene ring via an oxygen atom, with an additional hydroxymethyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
4-Benzyloxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and resins, particularly in the synthesis of Wang resin for solid-phase peptide synthesis.
Safety and Hazards
4-Benzyloxybenzyl alcohol can cause skin irritation and serious eye irritation . It is harmful if swallowed or if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and avoid ingestion and inhalation . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
4-Benzyloxybenzyl alcohol is primarily used in the synthesis of peptides . Its primary target is the carboxyl group of the incoming amino acid during peptide synthesis .
Mode of Action
The mode of action involves the activation of the carboxyl group of the incoming amino acid, which reacts with the reactive group on the resin, leading to the formation of a peptide bond . This allows for the efficient and controlled synthesis of peptides in a stepwise manner .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Benzyloxybenzyl alcohol is the peptide synthesis pathway . By facilitating the formation of peptide bonds, it plays a crucial role in the creation of peptide chains, which are fundamental components of proteins.
Result of Action
The result of the action of 4-Benzyloxybenzyl alcohol is the formation of peptide bonds, leading to the synthesis of peptide chains . These chains can then fold into specific three-dimensional structures to form proteins, which perform a wide variety of functions in the body.
Action Environment
The action of 4-Benzyloxybenzyl alcohol can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
Análisis Bioquímico
Biochemical Properties
4-Benzyloxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a protecting group for alcohols in organic synthesis. The compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. For instance, it has been used in the synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens, such as genistein and biochanin A
Cellular Effects
The effects of 4-Benzyloxybenzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activation of the CXCR4 receptor, which is involved in the trafficking of immune cells . This inhibition can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-Benzyloxybenzyl alcohol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the CXCR4 receptor by blocking its activation by HIV-1 gp120 . This binding interaction prevents the receptor from initiating downstream signaling pathways, thereby altering gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyloxybenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the pyrolysis process of 4-Benzyloxybenzyl alcohol resin involves multiple reaction steps, including random scission of the main chain and homolytic cleavage of ether linkages . These processes can affect the compound’s long-term stability and its impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Benzyloxybenzyl alcohol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific receptors or enzymes. At higher doses, it can cause toxic or adverse effects. For example, studies on animal models have shown that high doses of similar compounds can lead to significant changes in cellular function and metabolism . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
4-Benzyloxybenzyl alcohol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a role in its breakdown and elimination . These metabolic pathways are essential for understanding the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Benzyloxybenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For example, it has been shown to interact with transporters that facilitate its movement within cells . This distribution is crucial for its localization and accumulation in specific tissues, affecting its overall activity and function.
Subcellular Localization
4-Benzyloxybenzyl alcohol’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the reduction of 4-benzyloxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, 4-Benzyloxybenzyl alcohol is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions as in laboratory synthesis but is scaled up and optimized for large-scale production. Catalysts and automated systems are used to control reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-benzyloxybenzaldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 4-benzyloxybenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 4-Benzyloxybenzaldehyde
Reduction: 4-Benzyloxybenzylamine
Substitution: Products vary based on the substituent introduced.
Comparación Con Compuestos Similares
4-Benzyloxybenzyl alcohol can be compared with similar compounds such as:
4-Hydroxybenzyl alcohol: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation and reduction reactions.
4-Benzyloxybenzylamine: Contains an amine group, making it more basic and reactive in nucleophilic substitution reactions.
The uniqueness of 4-Benzyloxybenzyl alcohol lies in its combination of a benzyl ether and a hydroxyl group, providing a balance of reactivity and stability that is useful in various synthetic applications.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIVOHKFYSBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232450 | |
| Record name | p-Benzyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-43-1 | |
| Record name | 4-(Benzyloxy)benzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 836-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Benzyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-benzyloxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(BENZYLOXY)BENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM4AM9F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Benzyloxybenzyl alcohol in organic synthesis?
A1: 4-Benzyloxybenzyl alcohol is a versatile building block in organic synthesis. Its significance lies in its use as a starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a key intermediate in the synthesis of the beta-blocker drug Betaxolol [].
Q2: Can you describe the synthetic route for incorporating 4-Benzyloxybenzyl alcohol into the structure of Betaxolol, as outlined in the research?
A2: The research details a multi-step synthesis of Betaxolol where 4-Benzyloxybenzyl alcohol plays a crucial role []. * It is first converted to its corresponding chloride, which then undergoes a series of reactions including nitrile formation, hydrolysis, and reduction to yield an alcohol derivative. * This derivative is subsequently etherified with bromomethylcyclopropane, followed by hydrogenolysis to generate a phenol intermediate.* This phenol is then reacted to introduce an epoxide group, which is finally opened with isopropylamine to yield Betaxolol.
Q3: Beyond its use in synthesizing Betaxolol, are there other applications of 4-Benzyloxybenzyl alcohol in chemistry?
A3: Yes, 4-Benzyloxybenzyl alcohol is also recognized as a key component of Wang Resin []. This resin is a widely used polymer support in solid-phase peptide synthesis. The presence of the 4-Benzyloxybenzyl alcohol moiety allows for the attachment of amino acids and subsequent peptide chain elongation, highlighting its versatility in chemical synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)



![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113358.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113360.png)
![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)


